molecular formula C20H24N6O4S B12715972 2-Imino-3,4-dimethyl-5-phenylthiazolidine theophyllin-7-ylacetate CAS No. 74347-30-1

2-Imino-3,4-dimethyl-5-phenylthiazolidine theophyllin-7-ylacetate

Cat. No.: B12715972
CAS No.: 74347-30-1
M. Wt: 444.5 g/mol
InChI Key: BKWSJDFLCCQAGZ-UHFFFAOYSA-N
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Description

2-Imino-3,4-dimethyl-5-phenylthiazolidine theophyllin-7-ylacetate is a complex organic compound with a molecular formula of C20H24N6O4S and a molecular weight of 444.51 g/mol . This compound is characterized by its unique structure, which combines a thiazolidine ring with a theophylline moiety, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-3,4-dimethyl-5-phenylthiazolidine theophyllin-7-ylacetate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethyl-5-phenylthiazolidine with theophyllin-7-ylacetate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Imino-3,4-dimethyl-5-phenylthiazolidine theophyllin-7-ylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

2-Imino-3,4-dimethyl-5-phenylthiazolidine theophyllin-7-ylacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory diseases due to the presence of theophylline.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Imino-3,4-dimethyl-5-phenylthiazolidine theophyllin-7-ylacetate involves its interaction with specific molecular targets. The theophylline moiety is known to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP. This results in bronchodilation and other physiological effects. The thiazolidine ring may contribute to the compound’s overall activity by interacting with other cellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Imino-3,4-dimethyl-5-phenylthiazolidine
  • Theophyllin-7-ylacetate
  • 3,4-Dimethyl-5-phenylthiazolidine

Uniqueness

2-Imino-3,4-dimethyl-5-phenylthiazolidine theophyllin-7-ylacetate is unique due to its combined structure, which imparts distinct chemical and biological properties. The presence of both the thiazolidine ring and the theophylline moiety allows for a broader range of applications and interactions compared to its individual components .

Properties

CAS No.

74347-30-1

Molecular Formula

C20H24N6O4S

Molecular Weight

444.5 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;3,4-dimethyl-5-phenyl-1,3-thiazolidin-2-imine

InChI

InChI=1S/C11H14N2S.C9H10N4O4/c1-8-10(14-11(12)13(8)2)9-6-4-3-5-7-9;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h3-8,10,12H,1-2H3;4H,3H2,1-2H3,(H,14,15)

InChI Key

BKWSJDFLCCQAGZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(SC(=N)N1C)C2=CC=CC=C2.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O

Origin of Product

United States

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